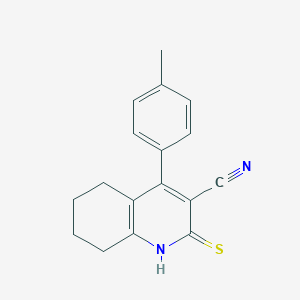![molecular formula C15H14N2O3S B242265 1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as MSQ, is a synthetic compound that has gained attention in recent years due to its potential applications in various fields of scientific research. MSQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of 1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been reported to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cellular damage. This compound has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which play a role in inflammation.
実験室実験の利点と制限
1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activities at low concentrations. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, this compound has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another potential direction is the investigation of this compound's effects on other signaling pathways and cellular processes, such as autophagy and DNA repair. Finally, the development of new synthesis methods for this compound and related compounds could facilitate further research on these promising molecules.
合成法
The synthesis of 1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with acetic anhydride to yield the final product. The overall yield of the synthesis process is reported to be around 50%.
科学的研究の応用
1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, such as breast, lung, and colon cancer cells. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)16-10-15(17)18/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDWMDDRHOANRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)

![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)


![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)


![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
